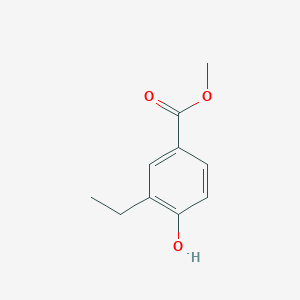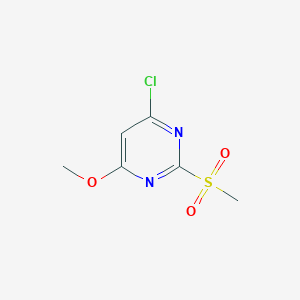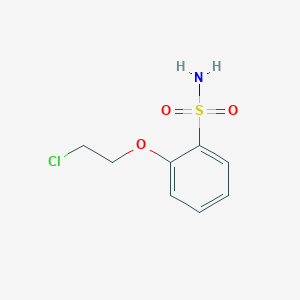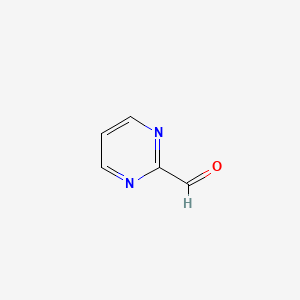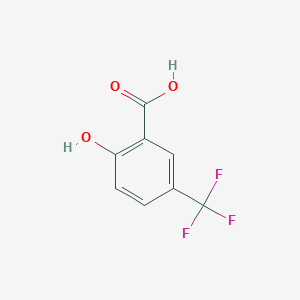
2-hydroxy-5-(trifluoromethyl)benzoic Acid
概要
説明
2-Hydroxy-5-(trifluoromethyl)benzoic acid, also known as 2-Carboxy-4-(trifluoromethyl)phenol, 3-Carboxy-4-hydroxybenzotrifluoride, and 5-(Trifluoromethyl)salicylic acid, is a chemical compound used in medical research, pharmacology, and toxicology . It is also used as a reagent in organic synthesis .
Molecular Structure Analysis
The molecular formula of 2-hydroxy-5-(trifluoromethyl)benzoic acid is C8H5F3O3 . The molecular weight is 206.12 . The structure includes a benzene ring with a carboxylic acid group (-COOH), a hydroxyl group (-OH), and a trifluoromethyl group (-CF3) attached to it .科学的研究の応用
Anti-Inflammatory and Antiplatelet Activities
2-hydroxy-5-(trifluoromethyl)benzoic Acid: has been studied for its potential as a COX inhibitor , showing significant anti-inflammatory and antiplatelet aggregation activities . This compound, particularly in its enantiomeric forms, has been reported to exhibit stereoselective excretion and metabolism, which could be crucial for developing new therapeutic agents with fewer side effects and improved efficacy .
Pharmacokinetic Enhancement
The incorporation of a trifluoromethyl group into the compound has been shown to reduce hydroxylation metabolism, which is beneficial for improving pharmacological activity and bioavailability . This modification leads to more stable and effective drug candidates, especially in the context of anti-inflammatory and antiplatelet drugs .
Organic Synthesis Reagent
This compound serves as a reagent in organic synthesis . Its unique chemical structure makes it suitable for various synthetic applications, including the construction of more complex molecules that could have pharmaceutical or material science applications.
Biochemical Catalyst
2-hydroxy-5-(trifluoromethyl)benzoic Acid: is used as a catalyst in some biochemical reactions . Its role as a catalyst can be pivotal in speeding up reactions or enabling specific pathways that are otherwise not favorable under normal conditions.
Protein Structure and Function Studies
Researchers utilize this compound for studying the structure and function of proteins . By interacting with proteins, it can help elucidate their mechanisms of action, which is fundamental in the development of new drugs and understanding biological processes.
Pharmacological Research
The compound’s role in pharmacological research is significant, especially in the context of FDA-approved drugs containing the trifluoromethyl group . It contributes to the understanding of how such modifications can alter drug properties and lead to the development of better therapeutic agents.
Safety and Hazards
作用機序
Target of Action
The primary target of 2-Hydroxy-5-(trifluoromethyl)benzoic Acid is Cyclooxygenase (COX) . COX is an enzyme that plays a crucial role in the production of prostaglandins, which are lipid compounds that have diverse roles in inflammation and other physiological functions .
Mode of Action
2-Hydroxy-5-(trifluoromethyl)benzoic Acid acts as a COX inhibitor . By inhibiting the COX enzyme, it prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and platelet aggregation .
Biochemical Pathways
The compound affects the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins, which are involved in inflammation and pain signaling. By inhibiting the COX enzyme, 2-Hydroxy-5-(trifluoromethyl)benzoic Acid disrupts this pathway, leading to reduced production of prostaglandins .
Pharmacokinetics
The pharmacokinetics of 2-Hydroxy-5-(trifluoromethyl)benzoic Acid involve its absorption, distribution, metabolism, and excretion (ADME). The compound exhibits stereoselective differences in pharmacokinetics . After oral and intravenous administration, discrepancies were found between the enantiomers of the compound, which might be associated with their excretion and metabolism . The compound is primarily excreted through urine .
Result of Action
The inhibition of the COX enzyme by 2-Hydroxy-5-(trifluoromethyl)benzoic Acid results in reduced inflammation and platelet aggregation . This can be beneficial in conditions where these processes are harmful, such as in certain inflammatory diseases or conditions that involve excessive blood clotting .
Action Environment
The action, efficacy, and stability of 2-Hydroxy-5-(trifluoromethyl)benzoic Acid can be influenced by various environmental factors. For instance, the compound’s action can be affected by the pH of the environment, as this can influence the compound’s ionization state and, consequently, its ability to interact with its target . Additionally, factors such as temperature and the presence of other substances can affect the compound’s stability .
特性
IUPAC Name |
2-hydroxy-5-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O3/c9-8(10,11)4-1-2-6(12)5(3-4)7(13)14/h1-3,12H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQDOJQUHDQGQPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70455806 | |
| Record name | 2-hydroxy-5-(trifluoromethyl)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70455806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-hydroxy-5-(trifluoromethyl)benzoic Acid | |
CAS RN |
79427-88-6 | |
| Record name | 2-hydroxy-5-(trifluoromethyl)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70455806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Hydroxy-5-(trifluoromethyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl imidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B1338322.png)

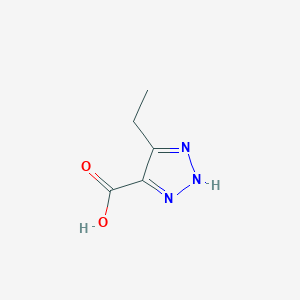
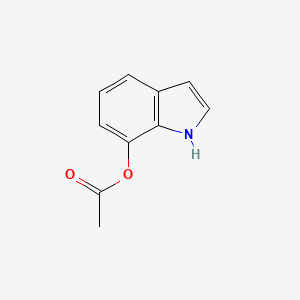
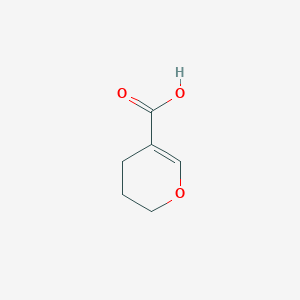
![1-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]anthracene-9,10-dione](/img/structure/B1338341.png)

